molecular formula C24H26FN3O5 B12203785 N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide

N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide

Cat. No.: B12203785
M. Wt: 455.5 g/mol
InChI Key: PRZFEDCZXSDWMY-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound’s development traces to advancements in hybrid molecule design during the early 21st century, when researchers began systematically combining β-carboline frameworks with substituted benzamides to enhance bioactivity. The pyrido[4,3-b]indole core, first characterized in the mid-20th century, gained prominence for its structural resemblance to natural alkaloids like harmane and norharmane. Parallel innovations in benzamide chemistry, particularly the use of 3,4,5-trimethoxy substitutions to improve pharmacokinetic properties, laid the groundwork for this hybrid’s synthesis.

Key synthetic milestones include:

  • 2010s : Development of copper cyanide-mediated nucleophilic substitution protocols for introducing fluorine at the 8-position of pyridoindoles.
  • 2015–2020 : Optimization of coupling strategies between activated propionyl linkers and trimethoxybenzamide groups, achieving yields >75% under l-proline catalysis.
  • 2020s : Application of computational docking to rationalize the compound’s kinase inhibition potential.

Academic Significance in Modern Chemistry

This molecule exemplifies three critical trends in contemporary drug discovery:

  • Hybrid Pharmacophore Design : Merging the planar aromaticity of β-carbolines with the hydrogen-bonding capacity of benzamides creates multimodal binding capabilities. The pyridoindole system intercalates with DNA base pairs, while the trimethoxybenzamide moiety engages polar enzyme pockets.
  • Stereoelectronic Tuning : Fluorine substitution at C8 modulates electron density across the indole ring, enhancing π-stacking interactions. Methoxy groups at C3/C4/C5 of the benzamide improve solubility without compromising membrane permeability.
  • Modular Synthesis : The compound’s three-component architecture (pyridoindole, propionyl spacer, benzamide) enables combinatorial derivatization. Over 50 analogs have been reported since 2020, exploring variations in substituent patterns and linker lengths.

Overview of Research Trends and Focus Areas

Current investigations cluster around three themes:

Research Focus Key Objectives Representative Studies
Oncological Targets Tubulin polymerization inhibition, MDM2/p53 modulation
Neuropharmacology 5-HT~3~ receptor antagonism, MAO inhibition
Chemical Biology FRET-based protein interaction profiling

Emerging data suggest nanomolar IC~50~ values against pancreatic (MIA PaCa-2) and breast (MCF-7) cancer lines, with selectivity indices >10 compared to normal fibroblasts. Structural analyses reveal critical hydrogen bonds between the benzamide carbonyl and Thr140 of CDK2 (bond length: 2.1 Å), rationalizing its kinase inhibitory activity.

Properties

Molecular Formula

C24H26FN3O5

Molecular Weight

455.5 g/mol

IUPAC Name

N-[3-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H26FN3O5/c1-31-20-10-14(11-21(32-2)23(20)33-3)24(30)26-8-6-22(29)28-9-7-19-17(13-28)16-12-15(25)4-5-18(16)27-19/h4-5,10-12,27H,6-9,13H2,1-3H3,(H,26,30)

InChI Key

PRZFEDCZXSDWMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.

Chemical Reactions Analysis

N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the inhibition of key cellular processes. For example, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell growth and survival . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Structural Analogs with Pyridoindole Cores

Compounds in share the tetrahydro-2H-pyrido[4,3-b]indole scaffold but differ in substituents:

  • Compound 27 : 6,8-Difluoro substitution; Ca/Cb conformational ratio = 56/43.
  • Compound 28 : 6-Fluoro-8-trifluoromethyl; Ca/Cb = 67/33.
  • Compound 29 : 6,9-Difluoro; Ca/Cb = 67/33.
  • Compound 30 : 6-Fluoro-9-methyl; Ca/Cb = 62/36.

Key Differences :

  • Fluorine positioning (e.g., 8-F vs. 6,9-diF) alters conformational stability and binding affinity.
Table 1: Pyridoindole-Based Analogs
Compound Substituents Conformational Ratio (Ca/Cb) Notable Properties
Target Compound 8-Fluoro Not reported High lipophilicity
27 (Ev9) 6,8-Difluoro 56/44 Enhanced metabolic stability
28 (Ev9) 6-Fluoro-8-CF3 67/33 Steric hindrance

Analogs with 3,4,5-Trimethoxybenzamide Moieties

, and 10 describe acrylamide derivatives with this pharmacophore:

  • Compounds 4a–d (Ev4) : Vary in aromatic amines (o-tolyl, m-tolyl, 4-methoxyphenyl, 4-hydroxyphenyl).
    • Melting points: 214–251°C; substituents influence crystallinity and solubility.
  • Compounds 2a–c (Ev6) : Chlorophenyl (2a: 3-Cl; 2b: 4-Cl) and p-tolyl (2c) side chains.
    • Cytotoxic activity correlates with electron-withdrawing Cl groups (e.g., 2a: 54% yield, 248–250°C m.p.) .
Table 2: Trimethoxybenzamide Derivatives
Compound Side Chain Melting Point (°C) Yield (%) Key Feature
Target Compound 3-Oxopropyl-pyridoindole Not reported Fluorine-enhanced stability
4a (Ev4) o-Tolylamino 222–224 High crystallinity
2a (Ev6) 3-Chlorophenylamino 248–250 54.33 Electron-withdrawing Cl

Hydrazinyl-Linked Derivatives ()

  • Compound 2a (Ev8) : Features a 3-hydroxybenzoyl hydrazine linker; m.p. 241–243°C; IR shows dual C=O stretches (1667, 1638 cm⁻¹).
  • Compound 4j (Ev10) : Hydrazinyl linker with 4-hydroxy-3-methoxybenzylidene ; m.p. 226–228°C.

Biological Activity

N-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a pyridoindole framework along with a trimethoxybenzamide moiety. Its molecular formula is C20H24FN3O4C_{20}H_{24}FN_{3}O_{4} with a molecular weight of approximately 394.42 g/mol. The incorporation of fluorine and methoxy groups enhances its biological activity and solubility.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that involve:

  • Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Studies have demonstrated that it can cause cell cycle arrest at the G1/S phase transition, thereby inhibiting tumor growth.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.2Apoptosis induction
MCF-7 (Breast)8.4Cell cycle arrest
HeLa (Cervical)6.7Inhibition of proliferation

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study: Inflammatory Response Inhibition

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in cytokine levels compared to controls.

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus15Bacteriostatic
Escherichia coli32Bactericidal

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer progression.
  • Receptor Modulation : It is hypothesized that it binds to receptors implicated in inflammation and cancer biology.

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